1-(2-amino-2-oxoethyl)-N-(4-chlorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-(2-amino-2-oxoethyl)-N-(4-chlorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core. Its structure includes:
- A 2-amino-2-oxoethyl substituent at position 1.
- A 4-chlorophenyl group attached via an amide linkage at position 2.
- A methyl group at position 6.
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-(4-chlorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-10-2-7-13-16(25)14(8-23(9-15(20)24)17(13)21-10)18(26)22-12-5-3-11(19)4-6-12/h2-8H,9H2,1H3,(H2,20,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLMKIMBQYSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-amino-2-oxoethyl)-N-(4-chlorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic derivative belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, including antibacterial, antileishmanial, and anticancer properties. The following sections will explore its biological activity in detail, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C25H29ClN4O2
- Molecular Weight : 452.976 g/mol
- IUPAC Name : 1-{[(4-chlorophenyl)carbamoyl]methyl}-N-[1-(propan-2-yl)piperidin-4-yl]-1H-indole-2-carboxamide
Antibacterial Activity
Research indicates that derivatives of naphthyridine exhibit significant antibacterial properties. A study on various 7-substituted naphthyridine derivatives demonstrated their effectiveness against multiple bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase, leading to cell death.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 16 µg/mL |
| 2 | S. aureus | 8 µg/mL |
| 3 | P. aeruginosa | 32 µg/mL |
Antileishmanial Activity
The compound has shown promising results against Leishmania species. In vitro assays indicated that it effectively inhibits the growth of Leishmania donovani amastigotes.
The structure–activity relationship (SAR) studies revealed that modifications at the naphthyridine core significantly affect the potency against Leishmania. For instance, the presence of a hydroxyl group at position 8 was crucial for maintaining activity.
Anticancer Activity
Preliminary studies have suggested that this compound exhibits cytotoxic effects on various cancer cell lines. Specifically, it has shown selective toxicity towards breast cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| BT-549 | 12 |
| HaCaT (normal) | >50 |
The selective action on tumor cells is attributed to its interaction with cell cycle-related proteins, such as cyclin-dependent kinases (CDKs), which are pivotal in cancer proliferation.
Case Study 1: Antibacterial Evaluation
In a study evaluating several naphthyridine derivatives for antibacterial activity, one derivative exhibited an MIC of 8 µg/mL against Staphylococcus aureus. This suggests a strong potential for therapeutic applications in treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Antileishmanial Efficacy
A series of compounds were tested for their efficacy against Leishmania donovani. The compound demonstrated an IC50 value of 5.8 µM, indicating a significant reduction in parasite viability compared to untreated controls. This positions it as a candidate for further development in anti-leishmanial therapies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ primarily in substituents at positions 1 and 3 of the 1,8-naphthyridine core:
a) 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4)
- Substituents : 4-Chlorobenzyl (position 1), 4-chlorophenyl (position 3).
- Properties : Melting point (193–195°C), 66% yield, IR peaks for C=O (amide: 1651 cm⁻¹) and C–Cl (797 cm⁻¹) .
b) 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a2)
- Substituents : 4-Chlorobenzyl (position 1), 2-chlorophenyl (position 3).
- Properties : Similar melting point (193–195°C), 76% yield.
- Key Difference : Chlorine at position 2 of the phenyl ring increases ClogP (4.09), improving mycobacterial cell wall penetration .
c) 1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Substituents : Ethyl (position 1), 3-trifluoromethylbenzyl (position 3).
d) 1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Substituents: 2-Fluorophenylamino-oxoethyl (position 1), phenyl (position 3).
- Key Difference: Substitutes the amino-oxoethyl group with a fluorinated aromatic chain, which may influence solubility and metabolic stability .
Q & A
Q. How can the synthetic route for this compound be designed, and what are the critical intermediates?
The synthesis of 1,8-naphthyridine derivatives typically involves cyclocondensation of substituted pyridine precursors with appropriate carbonyl reagents. A plausible route for this compound could include:
Formation of the 1,8-naphthyridine core via cyclization of a 2-aminonicotinic acid derivative with an α-ketoamide intermediate.
Introduction of the 2-amino-2-oxoethyl group at the N1 position using alkylation or amidination reactions .
Coupling the 4-chlorophenyl group via an amide bond at the C3-carboxylic acid position, as seen in analogous compounds where carboxamide linkages are formed using EDCI/HOBt coupling agents .
Critical intermediates : The 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid intermediate and the α-ketoethylamine precursor.
Q. What spectroscopic methods are essential for structural confirmation?
- 1H NMR : Key signals include the aromatic protons (δ 7.2–9.3 ppm), the NH proton of the amide (δ ~9.2 ppm), and the methylene protons (CH2) of the 2-amino-2-oxoethyl group (δ ~5.7 ppm as a singlet) .
- IR Spectroscopy : Peaks at ~1686 cm⁻¹ (C=O keto), ~1651 cm⁻¹ (C=O amide), and ~797 cm⁻¹ (C-Cl) confirm functional groups .
- Mass Spectrometry : A molecular ion peak (M⁺) at m/z ~423–424 aligns with the molecular formula C₂₂H₁₅Cl₂N₃O₃ .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding steps in the synthesis?
- Solvent and Temperature : Using polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) can enhance cyclization efficiency .
- Catalysis : Employing Lewis acids (e.g., ZnCl₂) or ultrasonic irradiation (sonochemistry) improves reaction rates and yields in heterocyclic formation steps .
- Workup Optimization : Fractional crystallization with ethanol/water mixtures (as in ) can isolate the product efficiently.
Q. How should conflicting spectral data (e.g., NMR shifts) between literature and experimental results be resolved?
- Solvent Effects : Confirm solvent consistency (e.g., DMSO-d6 vs. CDCl3 shifts ).
- Dynamic Exchange : Broad NH signals may indicate hydrogen bonding or tautomerism; variable-temperature NMR can resolve splitting .
- X-ray Crystallography : Resolve ambiguities by comparing experimental data with crystal structures of analogous compounds (e.g., methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate ).
Q. What methodologies are suitable for evaluating its biological activity, such as antitumor potential?
- In Vitro Cytotoxicity Assays : Test against murine P388 leukemia or human tumor cell lines (e.g., IC50 determination via MTT assays) .
- SAR Analysis : Compare substituent effects (e.g., 7-methyl vs. 7-aminopyrrolidine) on activity, noting that C6 unsubstituted derivatives often show enhanced potency .
- Molecular Docking : Use AutoDock Vina to model interactions with DNA gyrase or topoisomerase II, leveraging the 1,8-naphthyridine core’s planar structure for intercalation .
Q. How can molecular modifications improve metabolic stability or solubility?
- Prodrug Strategies : Introduce phosphate or morpholine groups at the C3-carboxamide to enhance water solubility .
- Amino Acid Conjugates : Link the 2-amino-2-oxoethyl group to lysine or arginine derivatives to improve bioavailability .
- Halogen Substitution : Replace the 4-chlorophenyl group with trifluoromethoxy to balance lipophilicity and metabolic resistance .
Data Contradictions and Validation
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Purity Assessment : Validate via HPLC (≥95% purity) and elemental analysis (e.g., C, H, N within 0.3% of theoretical values ).
- Polymorphism Screening : Differential Scanning Calorimetry (DSC) can identify crystalline vs. amorphous forms affecting melting points .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 9.19 (NH), 8.52–9.29 (aromatic H), 5.68 (CH2) | |
| IR (KBr) | 1686 cm⁻¹ (C=O keto), 1651 cm⁻¹ (C=O amide) | |
| Mass Spec | m/z 423 (M⁺) |
Q. Table 2. Optimization Strategies for Low-Yield Reactions
| Parameter | Optimization Approach | Impact |
|---|---|---|
| Solvent | Switch to DMF or DMSO | Enhances solubility of intermediates |
| Catalysis | Ultrasonic irradiation | Reduces reaction time by 50% |
| Temperature | 80–100°C | Improves cyclization efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
